molecular formula C18H20N4O B140144 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol CAS No. 156632-07-4

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol

Cat. No. B140144
M. Wt: 308.4 g/mol
InChI Key: KBSRARKSRVWNEC-UHFFFAOYSA-N
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Description

The compound “11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol” is a derivative of olanzapine . Olanzapine is a widely used antipsychotic drug that acts as an antagonist for multiple neurotransmitter receptor sites .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of chemical reactions . A convenient synthetic pathway for labeling of quetiapine (a similar compound) with carbon-14 has been presented, which uses one-pot procedures from a key thiazepin-11 (10H)-one .


Molecular Structure Analysis

The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle . The piperazine ring adopts a chair conformation with the methyl group in an equatorial position .


Chemical Reactions Analysis

The compound can be synthesized through a series of chemical reactions . The synthesis involves a 5-step sequence from anthranilic acid .


Physical And Chemical Properties Analysis

The compound has a Log Kow (KOWWIN v1.67 estimate) of 2.22 . Its boiling point is estimated to be 487.87°C and its melting point is estimated to be 206.93°C .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-12-13(23)6-7-15(14)19-16-4-2-3-5-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSRARKSRVWNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol

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